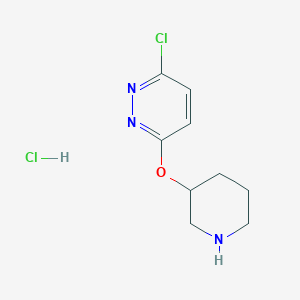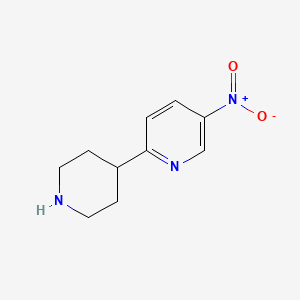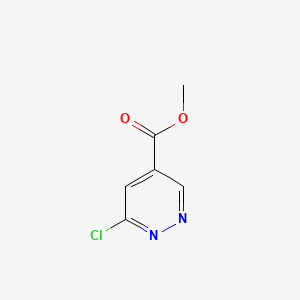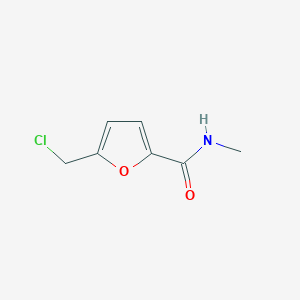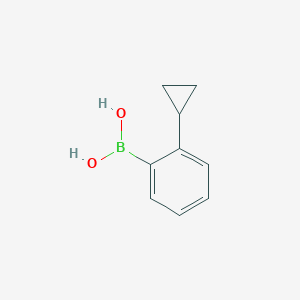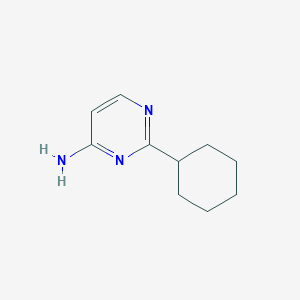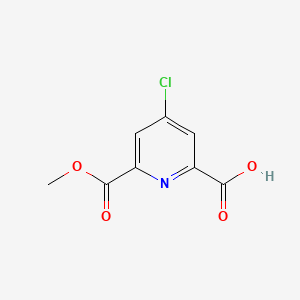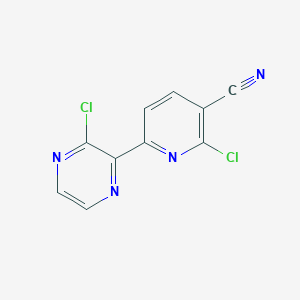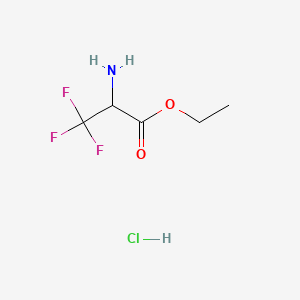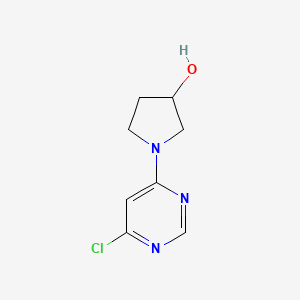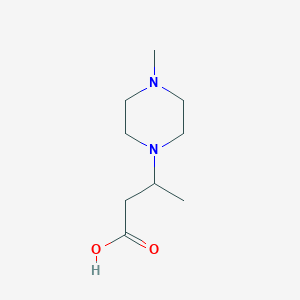
3-(4-Methylpiperazin-1-yl)butanoic acid
説明
“3-(4-Methylpiperazin-1-yl)butanoic acid” is a chemical compound . Unfortunately, there isn’t much specific information available about this compound.
Molecular Structure Analysis
The molecular structure of a similar compound, “4-(4-Methylpiperazin-1-yl)butanoic acid”, has been reported . It has a molecular weight of 186.25 and its IUPAC name is 4-(4-methyl-1-piperazinyl)butanoic acid . The InChI code is 1S/C9H18N2O2/c1-10-5-7-11(8-6-10)4-2-3-9(12)13/h2-8H2,1H3,(H,12,13) .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “4-(4-Methylpiperazin-1-yl)butanoic acid”, have been reported .科学的研究の応用
Anticancer Activity
3-(4-Methylpiperazin-1-yl)butanoic acid derivatives show promising anticancer properties. For instance, a study explored the metabolism of 4-methylpiperazine-1-carbodithioc acid 3-cyano-3,3- diphenylpropyl ester hydrochloride (TM208), revealing its excellent in vivo and in vitro anticancer activity with low toxicity. This compound is extensively metabolized, producing various metabolites with potential therapeutic applications (Jiang et al., 2007).
Anticonvulsant and Antinociceptive Properties
Hybrid molecules derived from 3-methyl- and 3,3-dimethyl-(2,5-dioxopyrrolidin-1-yl)propanoic or butanoic acids with piperazinamides have shown significant anticonvulsant and antinociceptive activities. These compounds are potential new hybrid anticonvulsants and demonstrate a safety profile comparable or superior to clinically relevant antiepileptic drugs (Kamiński et al., 2016).
Synthesis and Structural Analysis
Research on 3-(4-Methylpiperazin-1-yl)butanoic acid has led to the development of novel synthetic routes and structural analyses of related compounds. For instance, efficient synthesis methods for 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a key precursor to imatinib, have been developed. These methods facilitate large-scale synthesis and provide insights into the compound's structural properties (Koroleva et al., 2012).
Inhibitory Activity Against Urease Enzyme
Novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides were synthesized for their potent inhibitory potential against the urease enzyme. These compounds, derived from 4-(1H-indol-3-yl)butanoic acid, show promise as valuable therapeutic agents in drug designing programs (Nazir et al., 2018).
Anticholinesterase Activity
Compounds synthesized with the 3-(4-Methylpiperazin-1-yl)butanoic acid framework, such as 3-{[4-Methyl-3-(4-methylpiperazin-1-yl)]pent-1-en-1-yl}-4H-chromen-4-ones, have been studied for their anticholinesterase activity. This research contributes to the development of potential therapeutic agents for diseases associated with cholinesterase inhibition (Filippova et al., 2019).
Safety And Hazards
The safety data sheet for a similar compound, “4-(4-Methylpiperazin-1-yl)butanoic acid”, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
特性
IUPAC Name |
3-(4-methylpiperazin-1-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-8(7-9(12)13)11-5-3-10(2)4-6-11/h8H,3-7H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRQDRPFLZWCCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)N1CCN(CC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylpiperazin-1-yl)butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



